4-Phenyl-3(2h)-pyridazinone
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Overview
Description
4-Phenyl-3(2H)-pyridazinone is a heterocyclic compound characterized by a pyridazinone ring substituted with a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3(2H)-pyridazinone typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the desired pyridazinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-Phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 4-Phenyl-3,4-dihydropyridazinone
- 4-Phenyl-3(2H)-pyridazinone derivatives with various substituents
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(6-7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
TVKFDBOFBKXOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NNC2=O |
Origin of Product |
United States |
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